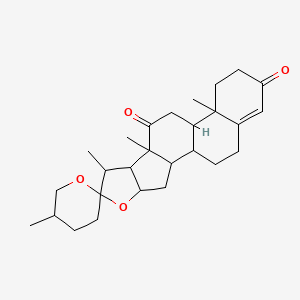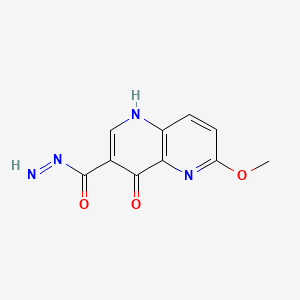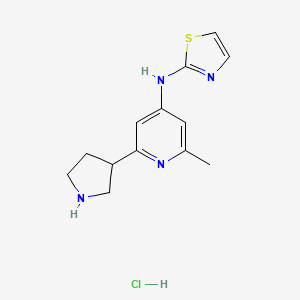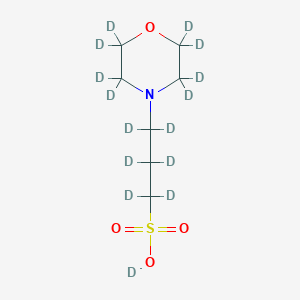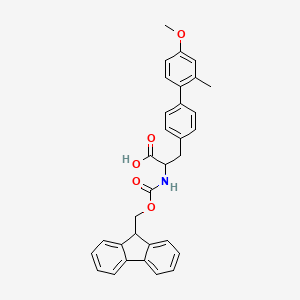
(S)-a-(Fmoc-N-methyl-amino)-4-thiazolepropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-α-(Fmoc-N-甲基氨基)-4-噻唑丙酸是一种合成化合物,由于其独特的化学结构和性质,在各个科学领域引起了广泛关注。该化合物以含有噻唑环、芴基和丙酸基团为特征,使其成为科研和工业应用的多功能分子。
准备方法
合成路线和反应条件
(S)-α-(Fmoc-N-甲基氨基)-4-噻唑丙酸的合成通常涉及多个步骤,从易获得的起始原料开始。关键步骤包括噻唑环的形成、Fmoc(芴甲氧羰基)保护基的引入以及N-甲基氨基的引入。反应条件通常涉及使用特定催化剂、溶剂和温度控制,以确保最终产物的高产率和纯度。
工业生产方法
在工业环境中,(S)-α-(Fmoc-N-甲基氨基)-4-噻唑丙酸的生产可能涉及大规模合成技术,例如连续流动反应器和自动化合成平台。这些方法允许以高效且经济有效的方式生产化合物,同时保持严格的质量控制措施。
化学反应分析
反应类型
(S)-α-(Fmoc-N-甲基氨基)-4-噻唑丙酸可以进行各种化学反应,包括:
氧化: 噻唑环可以被氧化形成亚砜或砜。
还原: 该化合物可以被还原以修饰噻唑环或Fmoc基团。
取代: Fmoc基团可以被其他保护基或官能团取代。
常见试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、氢化铝锂等还原剂以及用于取代反应的亲核试剂。反应条件通常涉及控制温度、惰性气氛和特定溶剂,以实现所需的转化。
形成的主要产物
这些反应形成的主要产物取决于使用的特定反应条件和试剂。例如,噻唑环的氧化可能产生亚砜或砜,而Fmoc基团的取代可能导致各种官能化的衍生物。
科学研究应用
(S)-α-(Fmoc-N-甲基氨基)-4-噻唑丙酸在科学研究中具有广泛的应用,包括:
化学: 用作合成复杂分子的构建单元以及有机合成中的试剂。
生物学: 用于研究酶机制和蛋白质-配体相互作用。
医药: 研究其潜在的治疗特性以及作为药物开发的前体。
工业: 用于生产特种化学品和材料。
作用机制
(S)-α-(Fmoc-N-甲基氨基)-4-噻唑丙酸的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以与酶或受体结合,调节其活性并导致各种生物效应。确切的分子靶标和途径取决于化合物使用的特定应用和环境。
相似化合物的比较
类似化合物
- (S)-2-(N-Fmoc-N-甲基氨基)-2-环戊基乙酸
- (S)-2-(N-Fmoc-N-甲基氨基)-2-环戊基甘氨酸
独特性
(S)-α-(Fmoc-N-甲基氨基)-4-噻唑丙酸因其噻唑环而具有独特性,与其他类似化合物相比,该环赋予了独特的化学和生物学特性。Fmoc基团的存在也允许轻松修饰和官能化,使其成为各种研究和工业应用中的多功能工具。
属性
分子式 |
C22H20N2O4S |
|---|---|
分子量 |
408.5 g/mol |
IUPAC 名称 |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C22H20N2O4S/c1-24(20(21(25)26)10-14-12-29-13-23-14)22(27)28-11-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,12-13,19-20H,10-11H2,1H3,(H,25,26) |
InChI 键 |
WNURNGNZUJQTEL-UHFFFAOYSA-N |
规范 SMILES |
CN(C(CC1=CSC=N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis](/img/structure/B12303330.png)
![3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12303338.png)


![[3-Hydroxy-5-oxo-4-pentyl-5h-furan-(2z)-ylidene]-acetic acid](/img/structure/B12303360.png)
![5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide](/img/structure/B12303368.png)
![(3S)-1-(3-Chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B12303374.png)
